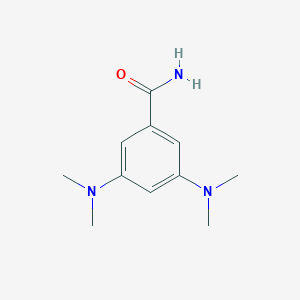

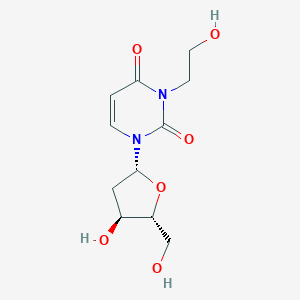

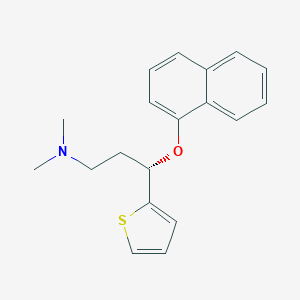

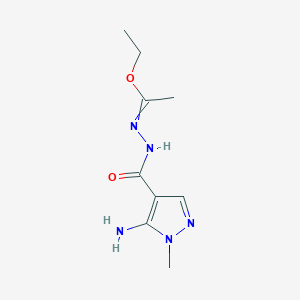

Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a chemical compound that has been synthesized and studied for its structural and chemical properties. This analysis covers aspects of its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions and processes. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was achieved by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate (Minga, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using methods like X-ray diffraction. For example, the structure of ethyl 5-amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was characterized revealing its monoclinic crystal structure (李明 et al., 2005).

Chemical Reactions and Properties

Chemical reactions of similar compounds show varied results based on the reactants used. For instance, the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride led to different acetylated products (Kusakiewicz-Dawid et al., 2007).

Physical Properties Analysis

The physical properties like crystal structure, density, and molecular weight have been studied in similar compounds, offering insights into their solid-state characteristics.

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the molecular structure. For example, some pyrazole derivatives show fungicidal and plant growth regulation activities (Minga, 2005).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of novel pyrazole derivatives, including Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate, has been a focus in the field of heterocyclic chemistry due to their potential in various applications. One method for synthesizing new pyrazolo[3,4-b]pyridine products involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process yields N-fused heterocycle products with good to excellent efficiencies, highlighting the compound's utility in generating structurally diverse heterocycles (Ghaedi et al., 2015).

Another significant aspect is the structural determination through crystallography, providing insights into the compound's molecular geometry. The synthesis and crystal structure of Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound closely related to Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate, have been detailed, revealing its potential in fungicidal and plant growth regulation activities (Minga, 2005).

Biological Activities

The exploration of biological activities is another critical application area. Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed, showing high potential as antimicrobial and anticancer agents. Among these compounds, some exhibited higher anticancer activity compared to reference drugs, illustrating the compound's significant therapeutic potential (Hafez et al., 2016).

Corrosion Inhibition

Moreover, pyrazole derivatives have been identified as effective corrosion inhibitors for metals, an application of considerable industrial relevance. The derivatives demonstrate high efficiency in protecting metal surfaces against corrosion, attributed to their ability to form stable adsorbed layers on metal surfaces. This property is crucial for extending the lifespan of metal components in various industrial applications (Dohare et al., 2017).

Propriétés

IUPAC Name |

ethyl (1E)-N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2/c1-4-16-6(2)12-13-9(15)7-5-11-14(3)8(7)10/h5H,4,10H2,1-3H3,(H,13,15)/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBDLUGBWAFBBL-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NNC(=O)C1=C(N(N=C1)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/NC(=O)C1=C(N(N=C1)C)N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.